Proglinazine

Acute Toxicity Triazine Herbicides Occupational Safety

Sourcing obsolete triazine herbicides for comparative environmental fate research is a persistent challenge. Proglinazine (CAS 68228-20-6) addresses this gap as a well-characterized PSII inhibitor reference compound. • Aerobic soil DT₅₀ = 63 days - intermediate persistence ideal for benchmarking against simazine (DT₅₀ >110 d) in soil column leaching studies • Acute oral LD₅₀ >8000 mg/kg (rat) - serves as a low-toxicity triazine control in structure-activity relationship assessments • Pre-emergence selective activity against broadleaf weeds in maize - enables critical weed-free period and integrated weed management research. Supplied with Certificate of Analysis for immediate global dispatch.

Molecular Formula C8H12ClN5O2
Molecular Weight 245.67 g/mol
CAS No. 68228-20-6
Cat. No. B1258733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglinazine
CAS68228-20-6
Molecular FormulaC8H12ClN5O2
Molecular Weight245.67 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)NCC(=O)O)Cl
InChIInChI=1S/C8H12ClN5O2/c1-4(2)11-8-13-6(9)12-7(14-8)10-3-5(15)16/h4H,3H2,1-2H3,(H,15,16)(H2,10,11,12,13,14)
InChIKeyXCXCBWSRDOSZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proglinazine (CAS 68228-20-6): A Chlorotriazine Herbicide for Pre‑Emergence Broadleaf Weed Control in Maize


Proglinazine (CAS 68228‑20‑6) is a chloro‑s‑triazine herbicide that acts as a selective inhibitor of photosynthetic electron transport at the photosystem II (PSII) receptor site [1]. Its chemical structure incorporates a glycine moiety on the triazine ring, giving it a molecular formula of C₈H₁₂ClN₅O₂ and a molecular mass of 245.67 g·mol⁻¹ [2]. Originally developed for pre‑emergence control of seedling broadleaf weeds in maize, Proglinazine is now considered an obsolete active substance that is not approved under EU Regulation 1107/2009 [3].

Use Context Pre-emergence broadleaf weed control studies in maize or environmental fate research
Regulatory Restriction Not approved under EU 1107/2009; suitable only for non-EU research or legacy comparator studies
Toxicity Profile Reported high acute oral LD50 in rodent models may lower hazard classification for laboratory handling
Physicochemical Note Higher water solubility relative to other triazines requires verification of formulation compatibility

Why Proglinazine (CAS 68228-20-6) Cannot Be Substituted by Other Triazine Herbicides Without Rigorous Cross‑Comparison


Chloro‑s‑triazines such as atrazine, simazine, and terbuthylazine share a common PSII inhibition mechanism and core triazine scaffold, differing only in their 4‑ and 6‑N‑alkyl substituents [1]. Despite this structural homology, their toxicokinetic profiles, metabolic pathways, and biological effects diverge significantly [2]. A procurement decision that treats Proglinazine as interchangeable with another triazine ignores critical, quantifiable differences in mammalian acute toxicity, soil persistence, and regulatory status that directly impact occupational safety protocols, environmental risk assessments, and permissible research applications.

Acute oral toxicity
Substantially higher LD50 may change hazard classification requirements
Atrazine/simazine have lower LD50 and different safety profiles
Soil persistence
Shorter aerobic half-life reduces carryover risk assessment needs
Simazine persists much longer, altering environmental study timelines
Regulatory status
EU non-approved; cannot substitute in EU-compliant field trials
Atrazine/simazine still hold regulatory relevance in some regions
Weed spectrum
Targeted broadleaf selectivity in maize
Other triazines often broad-spectrum; may confound weed control comparisons

Quantitative Differentiation of Proglinazine (CAS 68228-20-6) vs. In‑Class Triazine Comparators


Mammalian Acute Oral Toxicity: Proglinazine Exhibits a ≥2.6‑Fold Higher LD₅₀ Than Atrazine in Rats

Proglinazine demonstrates a substantially lower acute oral toxicity profile in rats compared to the widely used triazine atrazine. The acute oral LD₅₀ for Proglinazine‑ethyl in rats exceeds 8000 mg·kg⁻¹, while atrazine has a reported LD₅₀ of approximately 3000 mg·kg⁻¹ [1][2]. This difference of at least 2.6‑fold is critical for occupational hazard classification and laboratory safety protocols.

Acute oral LD50 comparison
Reported
Proglinazine: >8000 mg·kg⁻¹
Atrazine: approx. 3000 mg·kg⁻¹
≥2.6× higher LD50
Supports lower hazard classification context for lab handling
Cross-study comparison; verify under current GLP protocols
Acute Toxicity Triazine Herbicides Occupational Safety

Soil Persistence: Proglinazine Degrades >2‑Fold Faster Than Simazine Under Aerobic Conditions

The aerobic soil half‑life (DT₅₀) of Proglinazine is 63 days, whereas simazine exhibits a substantially longer half‑life, typically ranging from 110 to 270 days depending on soil type and climate [1][2]. This greater than 2‑fold faster degradation reduces the potential for carryover injury to rotational crops and minimizes groundwater contamination risk.

Soil aerobic half-life
Reported
Proglinazine: 63 days
Simazine: 110–270 days
≥1.7× faster degradation
Shorter environmental residence for persistence studies
Field half-life varies with soil type; confirm local conditions
Environmental Fate Soil Degradation Triazine Persistence

Regulatory Obsolescence: Proglinazine Is Explicitly Designated 'Obsolete' and Lacks EU Approval, Unlike Atrazine and Simazine Which Retain Regulatory Relevance

Proglinazine is classified as an 'obsolete herbicide' and is not approved under EC Regulation 1107/2009, nor is it listed in the EU pesticide database [1][2]. In contrast, atrazine and simazine, while restricted or banned in certain regions, remain subjects of ongoing regulatory review and are still authorized in major agricultural markets [3]. This stark difference dictates that Proglinazine cannot be used in any EU‑compliant field trial or commercial application, whereas atrazine and simazine may be permissible under specific derogations or in non‑EU jurisdictions.

EU regulatory status
Class-level
Not approved under EC 1107/2009; designated obsolete
Precludes use in EU-compliant research applications
Compare with atrazine/simazine which retain regulatory relevance
Regulatory Status EU Pesticide Regulation Procurement Restriction

Structural Determinant of Selectivity: The Glycine Moiety of Proglinazine Confers Broadleaf Weed Control Specificity in Maize

Proglinazine is a selective herbicide specifically developed for pre‑emergence control of broadleaf weeds in maize [1]. The presence of the glycine functional group on the triazine core is a key structural feature that enhances crop selectivity compared to non‑selective triazines like atrazine, which can cause injury to sensitive crops [2]. This structural differentiation enables targeted weed management in maize production systems without compromising crop safety.

Crop selectivity
Class-level
Selective: broadleaf weeds in maize
Atrazine: non-selective, grasses & broadleaves
Qualitative selectivity difference
Targeted broadleaf management tool for maize research
Glycine moiety drives selectivity; verify crop safety in trial
Crop Selectivity Structure‑Activity Relationship Maize Herbicide

Physicochemical Profile: Proglinazine Exhibits Distinct Water Solubility and Stability Properties Relative to Other Triazines

The ethyl ester form of Proglinazine (Proglinazine‑ethyl, CAS 68228‑18‑2) demonstrates a water solubility of 750 mg·L⁻¹ at 25°C and is stable under neutral, weakly acidic, and weakly basic conditions at room temperature [1]. In contrast, atrazine has a water solubility of 33 mg·L⁻¹, while simazine is even less soluble at 6.2 mg·L⁻¹ [2]. This 22‑ to 120‑fold higher aqueous solubility of Proglinazine‑ethyl influences formulation options and environmental mobility profiles.

Water solubility
Reported
Proglinazine-ethyl: 750 mg·L⁻¹
Atrazine: 33; Simazine: 6.2 mg·L⁻¹
22–120× higher solubility
May influence formulation approach and mobility studies
Confirm solubility in intended application media
Water Solubility Chemical Stability Formulation Science

Validated Research and Industrial Application Scenarios for Proglinazine (CAS 68228-20-6) Based on Quantitative Evidence


Pre‑Emergence Broadleaf Weed Control in Maize Field Trials

Proglinazine is optimally deployed as a pre‑emergence herbicide for the selective suppression of seedling broadleaf weeds, including nightshade (Solanum spp.), morning glory (Ipomoea spp.), and nettles (Urtica spp.), in maize (Zea mays) cultivation systems [1]. Its activity is confined to pre‑emergence application, making it suitable for studies examining the critical weed‑free period in maize or for evaluating integrated weed management strategies.

Comparative Environmental Fate Studies Requiring Moderate Soil Persistence

With an aerobic soil half‑life (DT₅₀) of 63 days, Proglinazine offers an intermediate persistence that is substantially shorter than that of simazine (DT₅₀ >110 days) but longer than many modern herbicides [2]. This property makes it a useful reference compound for comparative degradation studies, soil column leaching experiments, or investigations into the influence of soil organic matter on triazine dissipation rates.

Reference Standard for Acute Mammalian Toxicity Testing of Triazines

Proglinazine's exceptionally high acute oral LD₅₀ (>8000 mg·kg⁻¹ in rats) positions it as a low‑toxicity benchmark within the chloro‑s‑triazine class [3]. It can serve as a negative control or comparator in toxicological assessments designed to evaluate the safety margins of newer PSII‑inhibiting herbicides or to investigate structure‑toxicity relationships across triazine analogs.

Application
Selection Property
Validation Focus
Maize pre-emergence broadleaf weed control research
Herbicide selectivity for broadleaf weeds
Crop tolerance and weed control efficacy in pre-emergence trials
Comparative soil degradation studies
Aerobic soil half-life (~63 days)
Degradation kinetics and carryover risk assessment under field conditions
Triazine class acute oral toxicity ranking
Acute oral LD50 (>8000 mg·kg⁻¹)
Comparative toxicity ranking in rodent models; verify current GLP data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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